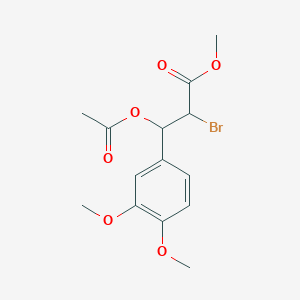
Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate: is an organic compound with a complex structure that includes an acetyloxy group, a bromine atom, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by esterification and acetylation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide or amine groups can replace the bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxy or amino derivatives.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its bioavailability or reducing toxicity.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.
作用機序
The mechanism of action of Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis, releasing acetic acid and forming a reactive intermediate. The bromine atom can participate in substitution reactions, altering the compound’s reactivity. The dimethoxyphenyl group can interact with aromatic receptors or enzymes, influencing biological pathways.
類似化合物との比較
Methyl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but lacks the acetyloxy and bromine groups.
Methyl 3-(acetyloxy)-3-(3,4-dimethoxyphenyl)propanoate: Similar but without the bromine atom.
Methyl 2-bromo-3-(3,4-dimethoxyphenyl)propanoate: Similar but lacks the acetyloxy group.
Uniqueness: Methyl 3-(acetyloxy)-2-bromo-3-(3,4-dimethoxyphenyl)propanoate is unique due to the presence of both the acetyloxy and bromine groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a versatile compound in various research and industrial fields.
特性
CAS番号 |
5396-69-0 |
|---|---|
分子式 |
C14H17BrO6 |
分子量 |
361.18 g/mol |
IUPAC名 |
methyl 3-acetyloxy-2-bromo-3-(3,4-dimethoxyphenyl)propanoate |
InChI |
InChI=1S/C14H17BrO6/c1-8(16)21-13(12(15)14(17)20-4)9-5-6-10(18-2)11(7-9)19-3/h5-7,12-13H,1-4H3 |
InChIキー |
QXFPBDSWSBVBSX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



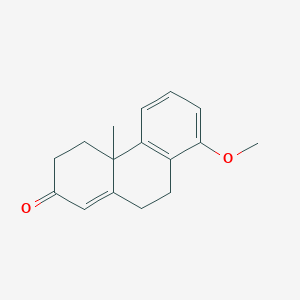
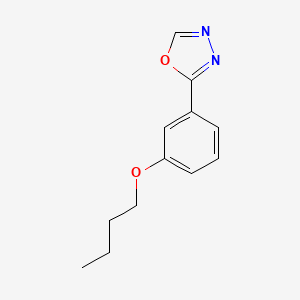


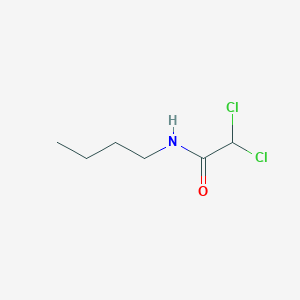


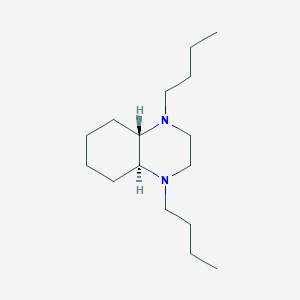


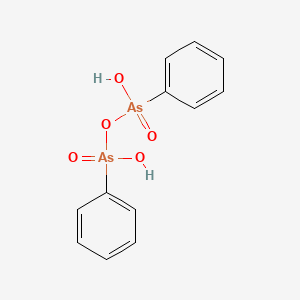

![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)
